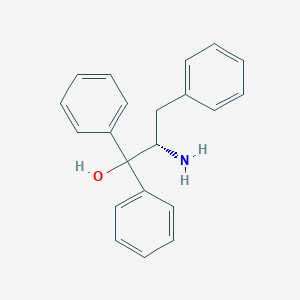

(S)-2-Amino-1,1,3-triphenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-1,1,3-triphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXBDYRXZGBOIH-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427476 | |

| Record name | (2S)-2-Amino-1,1,3-triphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79868-78-3 | |

| Record name | (2S)-2-Amino-1,1,3-triphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Amino-1,1,3-triphenylpropan-1-ol: Structural Analysis and Catalytic Utility

[1]

Executive Summary

(S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3) is a privileged chiral amino alcohol derived from L-phenylalanine.[1] Unlike its parent amino acid or the simple reduction product (L-phenylalaninol), this molecule features a bulky gem-diphenyl carbinol moiety.[1] This structural modification is not merely cosmetic; it provides the steric locking mechanism required for high enantioselectivity in asymmetric catalysis.

This guide details the structural properties, validated synthesis protocols, and the mechanistic role of this ligand as the precursor to the Itsuno-Corey Oxazaborolidine (CBS Catalyst) , a cornerstone reagent for the enantioselective reduction of prochiral ketones.

Structural Analysis & Stereochemistry

The "Gem-Diphenyl" Effect

The defining feature of this molecule is the presence of two phenyl rings at the C-1 position.

-

Steric Wall: The two phenyl groups create a significant steric barrier. In a catalytic transition state, these groups force incoming substrates into specific orientations to minimize steric clash.

-

Thorpe-Ingold Effect: The gem-diphenyl substitution compresses the internal bond angle at C-1, favoring ring closure.[1] This is critical when the molecule reacts with borane to form the five-membered oxazaborolidine ring, making the catalyst formation thermodynamically favorable and kinetically rapid.

Conformational Rigidity

The molecule possesses a 1,2-amino alcohol motif.[1] In solution, it exhibits intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen.

-

Chiral Center: The stereocenter at C-2 retains the (S)-configuration from L-phenylalanine.[1]

-

Side Chain: The benzyl group at C-2 acts as a secondary steric director, often referred to as the "concave/convex" face differentiator in the resulting catalyst.

Experimental Protocol: Synthesis

Note: This protocol utilizes a Grignard addition to an amino ester.[1][2] Strict anhydrous conditions are required.

Reaction Scheme

The synthesis involves the addition of excess phenylmagnesium bromide to L-phenylalanine methyl ester.

Figure 1: Retrosynthetic pathway via Grignard addition.[1]

Step-by-Step Methodology

Reagents:

-

L-Phenylalanine methyl ester hydrochloride (10.0 g, 46.4 mmol)[1]

-

Phenylmagnesium bromide (3.0 M in Et2O, 65 mL, ~4.2 equiv)

-

Anhydrous THF (100 mL)

Procedure:

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

-

Free Basing (In-situ): Suspend the ester hydrochloride in THF. While cooling to 0°C, slowly add the Grignard reagent. Critical: The first equivalent acts as a base to deprotonate the amine hydrochloride.

-

Addition: Continue adding the PhMgBr dropwise over 45 minutes. The solution will turn turbid/yellow.

-

Reaction: Allow the mixture to warm to room temperature, then heat to gentle reflux for 2 hours.

-

Why Reflux? The steric bulk of the forming trityl group hinders the addition of the second phenyl ring. Thermal energy ensures complete conversion from the ketone intermediate to the tertiary alcohol.

-

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl. Caution: Exothermic.

-

Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organics, wash with brine, and dry over Na2SO4.

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (SiO2, Hexanes/EtOAc 1:1 with 1% Et3N) to yield white crystals.

Yield Expectation: 75-85%. Melting Point: 139–141 °C.[1]

Characterization Data

The following data confirms the structural integrity of the synthesized ligand.

| Technique | Parameter | Observation/Value | Interpretation |

| 1H NMR | δ 7.10–7.60 (m, 15H) | Multiplet | Aromatic protons (3x Phenyl rings).[1] |

| δ 3.98 (dd, 1H) | Doublet of doublets | Methine proton (CH-N) at the chiral center. | |

| δ 2.45 (dd, 1H), 2.85 (dd, 1H) | Diastereotopic pair | Benzylic protons (-CH2-Ph).[1] Distinct shifts confirm chiral environment.[1] | |

| Optical Rotation | -83.0° (c=1, CHCl3) | Negative rotation confirms (S)-configuration retention.[1] | |

| IR | 3300-3400 cm⁻¹ | Broad peak | O-H and N-H stretching vibrations.[1] |

Application: The CBS Reduction

The primary utility of (S)-2-Amino-1,1,3-triphenylpropan-1-ol is the generation of the oxazaborolidine catalyst.[1]

Mechanistic Logic

When treated with Borane (BH3) or a boronic acid, the amino alcohol forms a rigid 5-membered ring.

-

Activation: A second molecule of borane coordinates to the nitrogen (Lewis base).[1][2][4][5] This activates the borane hydride for transfer.

-

Face Selectivity: The "concave" face of the catalyst is blocked by the bulky phenyl groups, forcing the ketone to approach from the "convex" face, resulting in high ee.

Catalytic Cycle Diagram

Figure 2: The catalytic cycle of the Corey-Bakshi-Shibata reduction.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][5] Journal of the American Chemical Society, 109(18), 5551–5553. Link[1]

-

Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-phenylpropan-1-ol and borane.[1] Journal of the Chemical Society, Chemical Communications, (8), 469-470. Link[1]

-

Sigma-Aldrich. Product Specification: (S)-(−)-2-Amino-1,1,3-triphenyl-1-propanol.[1] Link[1]

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[6] Angewandte Chemie International Edition, 37(15), 1986–2012. Link[1]

Sources

physical and chemical properties of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

[2][3]

Introduction & Core Significance

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a chiral 1,2-amino alcohol derived from L-phenylalanine.[1] Structurally, it belongs to the family of "1,1-diaryl-2-amino alcohols," which are critical scaffolds in organic synthesis.[1] Unlike simple amino alcohols (e.g., alaninol), the steric bulk provided by the three phenyl rings—two at the carbinol center and one from the phenylalanine side chain—creates a highly defined chiral pocket.[1]

This compound serves as a chiral auxiliary and ligand precursor , most notably in:

-

Enantioselective Borane Reductions: Acting as a precursor to oxazaborolidine catalysts (analogs to the CBS catalyst).

-

Organometallic Additions: Directing the asymmetric addition of dialkylzinc reagents to aldehydes.[1]

-

Stereoselective Aldol Reactions: Facilitating rigid transition states via N,O-chelation.[1]

Physical & Chemical Properties[3][4][5][6][7][8][9]

Physical Constants

The following data establishes the baseline for identification and quality control.

| Property | Value / Description | Note |

| CAS Number | 79868-78-3 | |

| Molecular Formula | C₂₁H₂₁NO | |

| Molecular Weight | 303.40 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 139 – 144 °C | Sharp range indicates high purity. |

| Optical Rotation | Critical purity parameter.[1][2] | |

| Solubility | Soluble in CHCl | Lipophilic nature due to triphenyl moiety. |

| pKa (Est.) | ~9.5 (Amine), ~16 (Alcohol) | Basic amine facilitates metal coordination. |

Chemical Reactivity Profile

-

Chelation Mode: The 1,2-relationship between the hard amine donor and the hard alkoxide acceptor allows for the formation of rigid 5-membered chelate rings with main group metals (B, Al) and transition metals (Cu, Zn, Ti).[1]

-

Steric Shielding: The gem-diphenyl group at the C1 position acts as a "steric wall," blocking one face of the coordination complex and forcing substrate approach from the opposite side, which is the origin of its high enantioselectivity.[1]

-

Derivatization: The primary amine is readily converted to sulfonamides, imines (Schiff bases), or secondary amines to tune electronic properties for specific catalytic cycles.[1]

Synthesis & Purification Protocol

Methodology: Grignard Addition to L-Phenylalanine Methyl Ester.[1] Rationale: This route preserves the stereochemistry of the L-phenylalanine precursor while installing the bulky gem-diphenyl group.

Experimental Workflow (Graphviz)

Detailed Protocol

-

Preparation: Flame-dry a 3-neck round-bottom flask and equip with a magnetic stir bar, reflux condenser, and addition funnel under nitrogen atmosphere.

-

Reagent Formation: Prepare or purchase Phenylmagnesium bromide (3.0 M in ether, 4.0 equivalents relative to ester).

-

Substrate Addition: Dissolve (S)-Phenylalanine methyl ester (1.0 equiv) in anhydrous THF. Note: If starting with the HCl salt, neutralize with triethylamine or perform a free-base extraction first.

-

Reaction: Cool the Grignard solution to 0°C. Add the ester solution dropwise over 30–60 minutes.

-

Reflux: Allow the mixture to warm to room temperature, then reflux gently for 3–5 hours to ensure complete conversion of the intermediate ketone.

-

Quenching (Critical): Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl.

-

Isolation: Extract the aqueous layer 3x with Ethyl Acetate. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from Ethanol/Hexanes or Ethanol/Water to yield white needles.

Applications in Asymmetric Catalysis[2][10][11][12][13]

Enantioselective Reduction (Oxazaborolidine Formation)

Similar to the CBS (Corey-Bakshi-Shibata) catalyst, (S)-2-Amino-1,1,3-triphenylpropan-1-ol reacts with borane (BH₃[1]·THF or B(OMe)₃) to form a chiral oxazaborolidine.

-

Mechanism: The nitrogen coordinates to the borane, activating it for hydride transfer.[1] The bulky phenyl groups direct the ketone substrate to approach from the less hindered face.[1]

-

Performance: Often achieves >95% ee in the reduction of prochiral ketones (e.g., acetophenone derivatives).[1]

Catalytic Cycle Visualization (Graphviz)[1]

Safety & Handling (SDS Summary)

While specific toxicological data is often limited for specialized research chemicals, standard precautions for amino alcohols apply.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.[2]

-

-

Handling: Handle in a fume hood. Avoid dust formation.

-

Storage: Store at room temperature in a tightly sealed container. Hygroscopic—protect from moisture to maintain catalytic efficiency.

References

-

Sigma-Aldrich. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Specification. Link

-

PubChem. (S)-2-Amino-1,1,3-triphenylpropan-1-ol Compound Summary. National Library of Medicine. Link

- Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines." Journal of the American Chemical Society.

-

ChemicalBook. CAS 79868-78-3 Properties and Synthesis. Link

Technical Guide: Scalable Synthesis and Purification of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Executive Summary

This technical guide details the synthesis, purification, and characterization of (S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3). This compound is a privileged chiral amino alcohol, structurally derived from L-phenylalanine. It serves as a critical chiral auxiliary and ligand in asymmetric synthesis, particularly in enantioselective borane reductions (resembling the Corey-Bakshi-Shibata catalyst system) and diethylzinc additions.

The protocol outlined below utilizes a robust Grignard addition to L-phenylalanine methyl ester hydrochloride. Unlike generic preparations, this guide focuses on process safety, impurity management (specifically biphenyl removal), and scalability .

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic addition of an aryl Grignard reagent to an amino acid ester. The choice of the hydrochloride salt of the ester, rather than the free amine, is a strategic decision to enhance shelf-stability and reduce racemization risk prior to reaction, although it necessitates an additional equivalent of Grignard reagent.

Reaction Scheme

The transformation involves the addition of excess phenylmagnesium bromide to L-phenylalanine methyl ester.

Figure 1: Reaction pathway for the synthesis of the target amino alcohol.

Critical Material Attributes (CMA)

| Reagent | Role | Stoichiometry | Critical Quality Attribute |

| L-Phenylalanine Methyl Ester HCl | Substrate | 1.0 eq | Enantiomeric purity >99% ee; Moisture content <0.5%. |

| Phenylmagnesium Bromide | Nucleophile | 3.5 – 4.0 eq | Titer must be verified (titration with salicylaldehyde phenylhydrazone). Old reagents lead to high biphenyl loads. |

| THF (Tetrahydrofuran) | Solvent | 10-15 Vol | Anhydrous; Inhibitor-free preferred. Water content <50 ppm. |

| Ammonium Chloride | Quench | Excess | Saturated aqueous solution. |

Experimental Protocol

Phase 1: Grignard Addition

Safety Note: This reaction involves air-sensitive reagents and significant exotherms. All glassware must be oven-dried (>120°C) and assembled under an inert atmosphere (N₂ or Ar).

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with an inert gas inlet.

-

Substrate Slurry: Charge the flask with L-Phenylalanine methyl ester hydrochloride (1.0 eq) and anhydrous THF (10 mL/g of substrate). The salt will not fully dissolve; this is expected. Cool the slurry to 0°C using an ice bath.

-

Reagent Addition: Transfer Phenylmagnesium bromide (3.0 M in Et₂O, 3.5 eq) to the addition funnel via cannula.

-

Technical Insight: The first equivalent acts as a base to deprotonate the ammonium salt (

). The subsequent equivalents perform the nucleophilic attack on the ester.

-

-

Controlled Addition: Add the Grignard reagent dropwise over 45–60 minutes. Maintain internal temperature <10°C .

-

Observation: The slurry will dissolve as the free amine forms, followed by the precipitation of magnesium salts.

-

-

Reaction Completion: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

-

Optional: If TLC indicates remaining ester, heat to gentle reflux for 1 hour. However, RT is usually sufficient and minimizes racemization.

-

Phase 2: Quench and Isolation

The primary challenge here is the "sticky" nature of magnesium salts, which can trap the product.

-

Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous NH₄Cl.

-

Caution: Violent evolution of gas (alkanes) and heat.

-

-

Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[1]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 5 Vol). Combine organic phases.[2]

-

Solvent Swap: Dry the combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain a crude yellow solid.

Purification Strategy: The Acid-Base Toggle

The crude product contains the target amino alcohol and biphenyl (a homocoupling byproduct of the Grignard reagent). Simple recrystallization is often insufficient to remove high loads of biphenyl.

Figure 2: Purification logic tree separating neutral impurities from the basic amine product.

Step-by-Step Purification

-

Acid Dissolution: Dissolve the crude residue in 1M HCl (approx. 5-10 mL per gram of crude). The amino alcohol protonates and enters the aqueous phase.

-

Lipophilic Wash: Wash the acidic aqueous solution with Diethyl Ether or Hexanes (2x).

-

Basification: Cool the aqueous layer and slowly basify with 2M NaOH or NH₄OH until pH > 10. The product will precipitate as a white solid or oil out.

-

Recovery: Extract the cloudy aqueous mixture with CH₂Cl₂ (3x). Dry (Na₂SO₄) and concentrate.

-

Recrystallization:

-

Dissolve the solid in minimal boiling Ethanol (95%) .

-

Add hot water dropwise until slight turbidity persists.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the white needles.

-

Characterization & Specifications

To ensure the material is suitable for asymmetric catalysis, it must meet the following criteria:

-

Appearance: White crystalline needles.

-

Melting Point: 139 – 144 °C [Ref 1].

-

Optical Rotation:

to -

1H NMR (CDCl₃, 400 MHz):

- 7.1–7.6 (m, 15H, Ar-H)

- 3.8 (dd, 1H, CH-N)

-

2.8 (dd, 1H, Ph-CH

-

2.5 (dd, 1H, Ph-CH

-

Note: The hydroxyl and amine protons are exchangeable and broad.

Troubleshooting Common Issues

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete reaction due to moisture quenching the Grignard. | Ensure glassware is oven-dried. Increase PhMgBr equivalents to 4.0. |

| Oiling Out | Product failing to crystallize during workup. | Use the "Acid-Base Toggle" method described above to remove impurities preventing crystal lattice formation. Seed with a pure crystal if available. |

| Racemization | Excessive heat during reaction or workup. | Keep the Grignard addition strictly <10°C. Avoid prolonged reflux. |

References

-

Original Synthesis & Methodology: Mathre, D. J., et al.[5] "A practical enantioselective synthesis of alpha,alpha-diaryl-2-pyrrolidinemethanols." The Journal of Organic Chemistry, 1991, 56(2), 751–762.

-

Undergraduate/Educational Protocol (High Reliability): McKenzie, L. C., et al. "Synthesis of (S)-2-Amino-1,1,3-triphenylpropan-1-ol: A Chiral Auxiliary for Asymmetric Synthesis."[5][6] Journal of Chemical Education, 2004, 81(10), 1486.

-

Application in Asymmetric Synthesis: Corey, E. J., Bakshi, R. K., & Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 1987, 109(18), 5551–5553.

-

Physical Property Verification: Sigma-Aldrich Product Specification, "(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol".

Sources

Technical Whitepaper: Characterization and Synthetic Utility of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

[1]

Executive Summary & Application Scope

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a privileged chiral amino alcohol derived from L-phenylalanine.[1] Its steric bulk, provided by the geminal diphenyl group at the C1 position, makes it a critical scaffold in asymmetric catalysis.[1][2] It serves as the direct precursor to the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, widely used for the enantioselective reduction of prochiral ketones.[1]

This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound, ensuring high fidelity in drug development pipelines.

Synthetic Pathway & Mechanism

The synthesis exploits the nucleophilic addition of a Grignard reagent to an amino ester.[1] This protocol utilizes L-phenylalanine methyl ester hydrochloride as the chiral pool starting material.[1]

Mechanistic Causality

The reaction requires a significant excess of phenylmagnesium bromide (PhMgBr).[1][2]

-

Deprotonation: The first equivalents of Grignard neutralize the hydrochloride salt and deprotonate the primary amine (forming a magnesium amide).[1][2]

-

Nucleophilic Attack: Subsequent equivalents attack the ester carbonyl to form a ketone intermediate (transient) and then the tertiary alkoxide.[1][2]

-

Stereoretention: The chiral center at C2 (alpha to the original ester) is preserved because the reaction conditions (low temperature, non-enolizable intermediate) prevent racemization.[1][2]

Reaction Workflow Diagram

Figure 1: Step-wise conversion of L-phenylalanine ester to the target amino alcohol.

Experimental Protocol

Safety Note: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried and flushed with Argon/Nitrogen.[1]

Materials[1][2][3][4][5][6][7]

-

L-Phenylalanine methyl ester hydrochloride (1.0 eq)[1]

-

Phenylmagnesium bromide (3.0 M in Et2O or THF) (4.5 eq)[1][2]

Step-by-Step Methodology

-

Setup: Charge a 3-neck round-bottom flask with L-phenylalanine methyl ester HCl (e.g., 10.0 g) and anhydrous THF (100 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition: Add PhMgBr dropwise via a pressure-equalizing addition funnel over 45 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 12–18 hours.

-

Quenching: Cool the mixture back to 0 °C. Slowly add saturated NH₄Cl (Caution: Exothermic). Stir for 30 minutes to decompose magnesium salts.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude off-white solid from Ethanol/Water or Hexane/Ethyl Acetate to yield colorless needles.[1]

Spectroscopic Atlas (Characterization)

Physical Constants

| Property | Value | Condition |

| Appearance | White crystalline solid | Recrystallized |

| Melting Point | 139 – 144 °C | Standard Pressure |

| Optical Rotation |

Nuclear Magnetic Resonance (NMR) Data

The presence of the bulky diphenyl group at C1 significantly deshields the nearby protons compared to standard phenylalaninol.[1][2]

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.62 – 7.10 | Multiplet | 15H | Ar-H | Overlapping signals from 3 phenyl rings (2 at C1, 1 at C3).[1] |

| 4.08 | dd | 1H | C(2)-H | Chiral center proton.[1] Deshielded by adjacent N and phenyl rings.[1][2] |

| 2.85 | dd | 1H | C(3)-H a | Diastereotopic benzylic proton.[1] |

| 2.48 | dd | 1H | C(3)-H b | Diastereotopic benzylic proton.[1] |

| 1.60 – 2.00 | Broad s | 3H | -OH, -NH₂ | Exchangeable protons (shift varies with concentration/water).[1] |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment | Interpretation |

| 146.5, 145.2 | C-ipso (C1 Phenyls) | Quaternary carbons of the gem-diphenyl group.[1] |

| 139.1 | C-ipso (C3 Phenyl) | Quaternary carbon of the benzyl side chain.[1] |

| 129.0 – 125.5 | Ar-C | Aromatic carbons (multiple peaks).[1] |

| 79.5 | C1 (Quaternary) | Carbon bonded to Oxygen and two Phenyls (highly deshielded).[1][2] |

| 58.2 | C2 (Chiral CH) | Carbon bonded to Nitrogen.[1] |

| 36.5 | C3 (CH₂) | Benzylic methylene carbon.[1][2] |

Infrared Spectroscopy (FT-IR)[1]

Quality Control & Purity Analysis

For pharmaceutical applications, enantiomeric excess (ee) must be determined, as the Grignard addition does not alter the configuration, but starting material purity is paramount.[1][2]

HPLC Method (Chiral)[1][2]

-

Column: Daicel Chiralcel OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Retention Times:

Structural Logic Diagram[1]

Figure 2: Correlation between structural fragments and spectroscopic signals.[1]

References

-

Sigma-Aldrich. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Specification. Retrieved from [1][2]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society, 109(18), 5551-5553.[1][2] [1][2]

-

Mathre, D. J., et al. (1993).[1][2] A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanols. The Journal of Organic Chemistry, 58(10), 2880-2888.[1][2] [1][2]

-

PubChem. Compound Summary for CID 24879402. National Library of Medicine.[1] Retrieved from [1][2]

The Architect’s Scaffold: A Technical Guide to Chiral Amino Alcohols

Executive Summary

Chiral 1,2-amino alcohols represent a privileged structural motif in organic chemistry.[1] Serving as the intersection between the "chiral pool" (naturally occurring amino acids) and complex asymmetric synthesis, they function simultaneously as high-value Active Pharmaceutical Ingredients (APIs) and as the architects of stereoselectivity in modern catalysis.

This technical guide explores the evolution of chiral amino alcohols from their isolation in natural products to their role as ligands in Nobel Prize-winning chemistry. It provides actionable, scalable protocols for their synthesis and elucidates the mechanistic underpinnings of their utility in drug development.

Part 1: The Dawn of Chirality & The Chiral Pool

Before synthetic methods matured, the primary source of chiral amino alcohols was the "Chiral Pool"—readily available enantiopure substances isolated from nature.

Natural Origins: The Ephedrine Legacy

The history of chiral amino alcohols is anchored in Ephedrine , an alkaloid isolated from Ephedra sinica (Ma Huang).

-

Discovery: First isolated by Nagai Nagayoshi in 1885.

-

Significance: It possesses two stereocenters, creating four stereoisomers (Ephedrine and Pseudoephedrine).

-

Structural Impact: The rigid conformation of ephedrine provided the template for early ligand design, proving that a 1,2-amino alcohol backbone could rigidly coordinate metals (Zn, B, Al) to transfer chirality to a substrate.

The Amino Acid Connection

The most robust route to chiral amino alcohols remains the reduction of naturally occurring

Part 2: Synthetic Evolution – From Amino Acids to Synthons

The Reduction Challenge

Reducing an amino acid to an amino alcohol requires reducing the carboxylic acid without racemizing the

-

Method A: Lithium Aluminum Hydride (LiAlH

)-

Historical Standard: Effective but hazardous.

-

Drawbacks: Pyrophoric, difficult workup (aluminum emulsions), and incompatible with certain protecting groups.

-

-

Method B: The Iodine-Borohydride System (NaBH

/I-

The Expert Choice: This system generates borane (

) in situ. It is chemoselective for carboxylic acids in the presence of esters and carbamates. -

Mechanism:[2][3][4][5][6][7][8][9][10][11] The iodine oxidizes NaBH

to liberate borane, which coordinates to the carboxylate, activating it for hydride delivery.

-

Visualization: Synthetic Pathways

The following diagram outlines the transformation of the chiral pool into functional scaffolds.

Figure 1: The divergent utility of amino acids.[1][9] Reduction yields amino alcohols, which serve as precursors for both chiral auxiliaries and catalytic ligands.

Part 3: The Golden Age of Asymmetric Catalysis

The true power of chiral amino alcohols was realized in the 1980s and 90s when they transitioned from substrates to controllers of stereochemistry.

Evans Chiral Auxiliaries (1981)

David Evans utilized amino alcohols (derived from Valine and Phenylalanine) to synthesize oxazolidinones .

-

Concept: Temporarily attach the substrate to a chiral scaffold.[7][12]

-

Mechanism: The "Zimmerman-Traxler" transition state.[10] The bulky group on the amino alcohol (e.g., Isopropyl from Valine) forces the incoming electrophile to attack from the opposite face, achieving diastereomeric ratios often exceeding 99:1.

-

Causality: The rigidity of the 5-membered oxazolidinone ring locks the enolate geometry, making the steric shielding predictable.

The Corey-Bakshi-Shibata (CBS) Reduction (1987)

E.J.[11] Corey, Bakshi, and Shibata developed a reduction system using proline-derived amino alcohols.[6]

-

The Breakthrough: Using a catalytic amount of chiral amino alcohol (oxazaborolidine) to control the stoichiometric reductant (Borane).[11]

-

Mechanism: The nitrogen of the oxazaborolidine coordinates to borane, increasing its Lewis acidity. The oxygen binds the ketone substrate.[11] This "bifunctional activation" brings the hydride and the ketone face-to-face in a rigid, chiral environment.

Figure 2: The CBS Catalytic Cycle. The catalyst activates both the reductant and the substrate, ensuring high enantioselectivity.

Part 4: Industrial Applications & API Synthesis

In drug development, the specific enantiomer of an amino alcohol often dictates the difference between a cure and a toxin.

Case Study: Ethambutol (Tuberculosis)

Ethambutol is a bacteriostatic antimycobacterial drug.

-

The Stereochemical Imperative:

-

Synthesis: Relies on the resolution of 2-amino-1-butanol or chiral pool synthesis to ensure only the (S)-isomer is incorporated.

Case Study: Beta-Blockers

Many beta-blockers (e.g., Propranolol) contain a secondary amino alcohol motif.[1]

-

Modern Synthesis: Rather than resolution, industry now favors Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru/TsDPEN catalysts (derived from chiral amino alcohols) to set the stereocenter directly from

-amino ketones.

Comparative Data: Amino Alcohol Derived Drugs

| Drug | Indication | Chiral Source / Method | Critical Stereochemistry |

| Ethambutol | Tuberculosis | (S)-2-amino-1-butanol | (S,S) is active; (R,R) is toxic. |

| Propranolol | Hypertension | Asymmetric Epoxide Opening | (S)-enantiomer is 100x more potent. |

| Efavirenz | HIV/AIDS | Chiral Addition (Amino Alcohol Ligand) | (S)-enantiomer required for inhibition. |

| Taxol (Sidechain) | Cancer | Evans Auxiliary (Phenylalaninol) | C-13 sidechain stereochemistry vital. |

Part 5: Validated Experimental Protocol

Protocol: Scalable Synthesis of (S)-Valinol from (S)-Valine via NaBH

Reagents:

-

(S)-Valine (10.0 g, 85.4 mmol)

-

Sodium Borohydride (NaBH

) (7.75 g, 205 mmol) -

Iodine (I

) (21.6 g, 85.4 mmol) -

Tetrahydrofuran (THF), anhydrous (150 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Suspension: Add (S)-Valine and NaBH

to the flask. Add THF (100 mL). The mixture will be a white suspension. -

Activation: Dissolve Iodine in THF (50 mL). Add this solution dropwise via the addition funnel over 30 minutes at 0°C.

-

Observation: Hydrogen gas evolution will occur (H

). Ensure proper venting. The solution will turn colorless as Iodine is consumed.

-

-

Reflux: Once gas evolution ceases, heat the reaction to reflux for 18 hours.

-

Quench: Cool to room temperature. Carefully add Methanol (20 mL) to quench excess borane.

-

Safety: Vigorous bubbling.

-

-

Workup: Evaporate solvent. Dissolve residue in 20% KOH solution (50 mL) and stir for 4 hours (hydrolysis of borate ester). Extract with Dichloromethane (3 x 50 mL).

-

Purification: Dry organic layer over Na

SO

References

-

Discovery and Synthesis of Chiral Amino Alcohols. BenchChem. (2025).[1] Overview of seminal discoveries and core synthetic strategies. Link

-

Chirality (Chemistry). Wikipedia. Historical context of Biot and Pasteur. Link

-

Reduction of Amino Acids to Corresponding Amino Alcohols. Chemistry Stack Exchange. (2019).[8][15][16] Comparison of LiAlH4 vs NaBH4/I2 methods. Link

-

Corey–Itsuno Reduction (CBS Reduction). Wikipedia. Mechanism and history of the oxazaborolidine catalyst.[5] Link

-

The Mechanism of Cleavage of Evans Chiral Auxiliaries. ConnectSci. (2023).[17] Detailed analysis of oxazolidinone utility. Link

-

Stereoselective Synthesis of Tuberculostatic Agent (S,S)-Ethambutol. ACG Publications. (2014).[2][16] Synthetic routes for Ethambutol. Link

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds. ACS Publications. (2024).[10][16] Modern Ruthenium-catalyzed asymmetric transfer hydrogenation. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. york.ac.uk [york.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 13. RU2712231C1 - Method for producing ethambutol - Google Patents [patents.google.com]

- 14. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. connectsci.au [connectsci.au]

Chiral Architectures: A Technical Guide to (S)-2-Amino-1,1,3-triphenylpropan-1-ol

CAS Number: 79868-78-3 Formula: C₂₁H₂₁NO Molecular Weight: 303.40 g/mol Stereochemistry: (S)-Configuration[1]

Executive Summary & Chemical Profile

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a privileged chiral amino alcohol derived from L-Phenylalanine. Unlike simple amino alcohols (e.g., valinol or alaninol), this compound features a 1,1-diphenyl carbinol moiety combined with a benzyl side chain .

This specific architecture provides a unique "steric wall" that is critical for asymmetric induction. The two phenyl groups at the C1 position create a bulky environment that restricts the approach of substrates in catalytic transition states, while the benzyl group at C2 anchors the chiral information.

Key Technical Attributes:

-

Bidentate Ligand: Acts as an N,O-donor ligand for Lewis acids (Boron, Zinc, Copper).

-

Steric Bulk: The trityl-like environment at the alcohol center prevents non-selective background reactions.

-

Solubility: Highly soluble in organic solvents (THF, Toluene, DCM) due to the lipophilic triphenyl framework, facilitating homogeneous catalysis.

Synthesis Protocol: A Self-Validating System

Objective: Synthesis of (S)-2-Amino-1,1,3-triphenylpropan-1-ol via Grignard Addition.

This protocol is designed to be self-validating. If the stoichiometry or moisture control fails, the physical state of the product (oiling out vs. crystallization) acts as an immediate quality indicator.

Reaction Logic

The synthesis relies on the nucleophilic addition of excess phenylmagnesium bromide to L-phenylalanine methyl ester.

-

Stoichiometry: 3.5 to 4.0 equivalents of PhMgBr are required.

-

1 eq deprotonates the amine.

-

1 eq deprotonates the alcohol (if free acid is used, though ester is standard).

-

2 eq attack the ester carbonyl to form the tertiary alcohol.

-

-

Chiral Integrity: The reaction occurs at the ester group; the chiral center at the

-carbon is preserved provided racemization conditions (high heat + strong base) are minimized.

Step-by-Step Methodology

Reagents:

-

L-Phenylalanine methyl ester hydrochloride (10 mmol)

-

Phenylmagnesium bromide (3.0 M in Et₂O, 40 mmol)

-

Anhydrous THF (50 mL)

Workflow:

-

Free Base Liberation (In-situ): Suspend the ester HCl salt in THF. Add Triethylamine (1.1 eq) to liberate the free amine if not using pre-neutralized starting material. Remove amine salts if possible, or proceed with excess Grignard (requires adjustment). Recommendation: Use commercially available free base or neutralize/extract prior to Grignard.

-

Grignard Addition: Cool the PhMgBr solution to 0°C under Nitrogen.

-

Substrate Introduction: Add the L-Phe-OMe solution dropwise. Control Point: Exotherm must be controlled to <10°C to prevent side reactions.

-

Reaction Phase: Allow to warm to Room Temperature (RT), then stir for 12 hours.

-

Validation: TLC should show complete consumption of the ester.

-

-

Quench: Pour the mixture into ice-cold saturated NH₄Cl. Critical: Do not use strong mineral acids (HCl) initially, as this generates heat and can degrade the product or induce racemization.

-

Isolation: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Hexane or Ethanol/Water.

-

Success Indicator: Product should crystallize as white needles. If it remains an oil, impurities (unreacted ester or biphenyl) are present.

-

Synthesis Visualization

Caption: Figure 1. Synthesis pathway transforming L-Phenylalanine ester to the target amino alcohol via double Grignard addition.

Catalytic Utility & Mechanism

The primary utility of CAS 79868-78-3 lies in its ability to form Oxazaborolidines (CBS-catalyst analogs) and Zinc-Chelates .

The "Steric Wall" Mechanism

In the enantioselective reduction of ketones (e.g., Acetophenone → Phenylethanol):

-

Complexation: The amino alcohol reacts with Borane (BH₃) to form a bicyclic oxazaborolidine.

-

Differentiation: The two phenyl groups on the catalyst create a "steric wall."

-

Coordination: The ketone coordinates to the Boron atom. The bulky phenyl groups force the ketone to approach in a specific orientation (minimizing steric clash between the ketone's large group and the catalyst's phenyl wall).

-

Hydride Transfer: Hydride is transferred from the borane to the carbonyl face that is exposed, resulting in high enantiomeric excess (ee).

Catalytic Cycle Diagram

Caption: Figure 2. Catalytic cycle for enantioselective borane reduction. The ligand dictates the facial selectivity of hydride attack.

Technical Specifications & Comparative Data

Physical Data Table

| Property | Specification | Note |

| Appearance | White Crystalline Solid | Off-white indicates oxidation/impurities |

| Melting Point | 139 - 144 °C | Sharp mp indicates high purity |

| Optical Rotation | Concentration | |

| Solubility | Soluble: CHCl₃, THF, EtOH | Insoluble: Water, Hexane |

| Purity Marker | >98% (HPLC/NMR) | Check for residual biphenyl (Grignard byproduct) |

Ligand Comparison

Why choose CAS 79868-78-3 over other amino alcohols?

| Ligand | Substituents | Steric Bulk | Primary Application |

| L-Alaninol | Methyl | Low | Small substrates |

| L-Valinol | Isopropyl | Medium | Standard CBS Reductions |

| (S)-2-Amino-1,1,3-triphenylpropan-1-ol | Benzyl + Diphenyl | Very High | Large/Aromatic Substrates |

Insight: The extra phenyl ring from the phenylalanine side chain (benzyl) adds a second layer of steric differentiation compared to Valinol-derived ligands, often resulting in higher ee for aromatic ketones.

Storage & Stability

-

Hygroscopic Nature: Moderate. The amino and hydroxyl groups can attract moisture, which deactivates organometallic catalysts.

-

Storage: Store under Argon or Nitrogen in a desiccator.

-

Shelf Life: Stable for >2 years if kept dry and away from oxidizing agents.

-

Safety: Causes skin and serious eye irritation (H315, H319). Handle with standard PPE (Gloves, Goggles).

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. (Foundational reference for the mechanism of amino alcohol-borane catalysis).

-

Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-phenylpropan-1-ol and borane. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. (Establishes the utility of phenylalanine-derived amino alcohols).

-

Sigma-Aldrich. (n.d.). Product Specification: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol.[1][2][3] (Source for physical constants and safety data).

-

ChemSRC. (2025). CAS 79868-78-3 Physical Properties and Safety Data.[4] (Verification of CAS-specific data).

Sources

Deciphering C₂₁H₂₁NO: Isomeric Discrimination in Drug Metabolism & Toxicology

A Technical Guide to Structural Characterization and Biological Impact

Executive Summary: The Isomer Challenge

In drug development, the molecular formula C₂₁H₂₁NO represents a critical intersection of therapeutic efficacy and toxicology. While the formula corresponds to several synthetic intermediates (e.g., N-tritylethanolamine), its most significant role in pharmaceutical science is defining the oxidative metabolites of the antihistamine/antiserotonergic drug Cyproheptadine (C₂₁H₂₁N).

This guide focuses on the discrimination and biological implications of two specific C₂₁H₂₁NO isomers derived from Cyproheptadine:

-

Cyproheptadine 10,11-Epoxide: A toxic metabolite associated with pancreatic

-cell dysfunction in rodent models. -

Cyproheptadine N-Oxide: A common Phase I metabolite and process impurity.

Distinguishing these isomers is not merely an analytical exercise; it is a safety requirement. The epoxide variant is a known insulin biosynthesis inhibitor, whereas the N-oxide is pharmacologically distinct. This guide details the mechanistic toxicity, synthesis of reference standards, and analytical protocols for isomeric resolution.

Mechanistic Toxicology: The Epoxide Pathway

The transformation of the parent drug Cyproheptadine to the C₂₁H₂₁NO epoxide illustrates a classic species-specific toxicological mechanism.[1] Understanding this pathway is essential for interpreting preclinical safety data.

Mechanism of Action (Insulin Inhibition)

The 10,11-epoxide metabolite (C₂₁H₂₁NO) possesses a reactive oxirane ring. In rat models, this metabolite accumulates in the pancreatic Islets of Langerhans.

-

Target: The epoxide irreversibly inhibits the biosynthesis of (pro)insulin.

-

Outcome: It causes vacuolization of

-cells and hyperglycemia. -

Species Specificity: Crucially, human liver microsomes generally favor the formation of the N-oxide or glucuronide conjugates rather than the stable epoxide, explaining why Cyproheptadine is safe in humans despite its toxicity in rats.

Metabolic Divergence Diagram

The following diagram illustrates the divergence of the parent compound (C₂₁H₂₁N) into the two critical C₂₁H₂₁NO isomers.

Figure 1: Metabolic divergence of Cyproheptadine. The formation of the C₂₁H₂₁NO epoxide is the critical toxicological event in rodent models.

Analytical Protocol: Isomeric Discrimination

Since both the Epoxide and the N-Oxide share the exact mass (MW 303.40 g/mol ) and formula (C₂₁H₂₁NO), standard low-resolution mass spectrometry cannot distinguish them. Separation requires high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) relying on fragmentation patterns.

Chromatographic Conditions

To ensure separation of the C₂₁H₂₁NO isomers from the parent drug and each other, the following reverse-phase method is recommended.

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm (primary); MS (confirmation) |

MS/MS Fragmentation Logic

The structural difference lies in the position of the oxygen atom.

-

Epoxide: Oxygen is on the tricyclic ring (C10-C11). Fragmentation typically yields a loss of the piperidine ring or ring contraction.

-

N-Oxide: Oxygen is on the piperidine nitrogen. This bond is labile; the N-O bond often cleaves first, showing a characteristic loss of 16 Da (Oxygen) or 17 Da (OH) in the MS2 spectrum.

Synthesis of the Reference Standard (C₂₁H₂₁NO Epoxide)[2]

For toxicological validation or impurity profiling, a pure reference standard of Cyproheptadine 10,11-epoxide is often required. The following protocol utilizes m-chloroperbenzoic acid (m-CPBA) for selective epoxidation.

Synthesis Workflow

Reagents:

-

Cyproheptadine HCl (Starting Material)

-

m-chloroperbenzoic acid (m-CPBA, Oxidant)

-

Dichloromethane (DCM, Solvent)[1]

-

Sodium Bicarbonate (Quench)

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of Cyproheptadine free base in dry DCM at 0°C under nitrogen atmosphere.

-

Addition: Dropwise add 1.1 eq of m-CPBA dissolved in DCM over 20 minutes. Maintain temperature < 5°C to prevent N-oxide formation (N-oxidation is faster at higher temps, but epoxidation is favored by stoichiometry and protecting the amine if necessary, though direct epoxidation is possible with careful control).

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Quench: Wash reaction mixture with saturated NaHCO₃ to neutralize m-chlorobenzoic acid byproduct.

-

Purification: The crude mixture will contain both C₂₁H₂₁NO isomers. Purify via silica gel column chromatography. The Epoxide is typically less polar than the N-Oxide.

Synthesis Logic Diagram

Figure 2: Synthetic workflow for isolating the specific C₂₁H₂₁NO epoxide isomer.

Alternative Application: N-Tritylethanolamine[3]

While the Cyproheptadine metabolites dominate the pharmacological relevance of C₂₁H₂₁NO, it is vital to acknowledge the "synthetic" isomer: 2-(Tritylamino)ethanol .

-

Structure:

-

Formula: C₂₁H₂₁NO

-

Application: This compound is utilized in peptide synthesis and organic chemistry as a protected amino alcohol . The trityl (triphenylmethyl) group is a bulky protecting group that shields the amine, allowing modifications to the hydroxyl group or the carbon chain without amine interference.

-

differentiation: Unlike the drug metabolites, this molecule has no tricyclic ring system and will exhibit a vastly different UV absorption profile (dominated by simple phenyl absorption) and NMR spectrum (distinct trityl peaks ~7.2 ppm).

References

-

PubChem. (2025).[2][3][4][5][6] Cyproheptadine 10,11-epoxide | C21H21NO.[1][2][3][6] National Library of Medicine. Available at: [Link]

- Hintze, K. L., et al. (1977). Cyproheptadine-induced alterations in rat pancreatic islet cell function. Toxicology and Applied Pharmacology. (Seminal work establishing the toxicity of the epoxide metabolite).

- Chow, S. A., et al. (1989). Metabolism of cyproheptadine to a stable epoxide. Drug Metabolism and Disposition. (Detailed metabolic profiling).

-

SynZeal Research. (2024). Cyproheptadine Impurity Standards. Available at: [Link] (Reference for commercial availability of C21H21NO isomers for QC).

Sources

- 1. Cyproheptadine Epoxide Metabolite|For Research [benchchem.com]

- 2. 2-((Triphenylmethyl)amino)ethanol | C21H21NO | CID 3125608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyproheptadine 10,11-epoxide | C21H21NO | CID 150309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyproheptadine N-Oxide | C21H21NO | CID 11403922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NSC-632839, ubiquitin isopeptidase inhibitor (CAS 157654-67-6) | Abcam [abcam.com]

- 6. N,N-Dibenzyl-p-anisidine | C21H21NO | CID 87727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemical Control with (S)-2-Amino-1,1,3-triphenylpropan-1-ol: A Mechanistic & Operational Guide

This guide details the mechanistic principles and experimental application of (S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3), a privileged chiral ligand derived from L-phenylalanine.

Executive Summary

(S)-2-Amino-1,1,3-triphenylpropan-1-ol represents a class of

This guide focuses on its primary application: the enantioselective addition of dialkylzinc reagents to aldehydes . By forming a rigid bimetallic transition state, this ligand directs nucleophilic attack with high facial selectivity, typically yielding enantiomeric excesses (ee) exceeding 90-95%.

Molecular Architecture & Chiral Environment

To understand the control mechanism, one must first deconstruct the ligand's scaffold. The molecule possesses three critical features that dictate its catalytic behavior:

-

The Chiral Center (C2): Derived from (S)-phenylalanine, this carbon sets the absolute configuration. It holds the amine (

) binding site and the benzyl side chain. -

The Steric Wall (C1): The quaternary carbon bearing two phenyl rings (1,1-diphenyl) creates a massive steric barrier. Unlike simple amino alcohols, this "trityl-like" bulk restricts the rotational freedom of the zinc chelate and effectively blocks one hemisphere of the transition state.

-

The Chelation Axis (N-O): The 1,2-distance between the amine nitrogen and the hydroxyl oxygen is optimized to form a stable 5-membered chelate ring with zinc.

Structural Data Table

| Feature | Specification | Function |

| CAS Number | 79868-78-3 | Unique Identifier |

| Formula | - | |

| MW | 303.40 g/mol | - |

| Chiral Source | L-Phenylalanine | Sets (S)-configuration |

| Steric Group | Diphenylhydroxymethyl | Blocks Si-face (typically) |

| Coordination | Bidentate (N, O) | Forms rigid Zn-chelate |

Mechanism of Action: The Bimetallic Transition State

The stereochemical control is not governed by simple steric hindrance alone but by the formation of a specific bimetallic zinc transition state . The mechanism follows a modified Noyori framework.

Step 1: Formation of the Active Catalyst

Upon reaction with diethylzinc (

Step 2: The Bimetallic Assembly

The catalytic cycle requires two zinc atoms:

-

Zinc A (Chelated): Bound to the chiral ligand. This zinc acts as a Lewis acid to activate the aldehyde carbonyl.

-

Zinc B (Nucleophilic): Derived from bulk

. This zinc coordinates to the oxygen of the chiral ligand (bridging) and delivers the ethyl group.

Step 3: Stereoselective Addition (The Transition State)

The reaction proceeds through a six-membered chair-like transition state .

-

The aldehyde coordinates to Zinc A.

-

The bulky 1,1-diphenyl group on the ligand forces the aldehyde to orient its substituent (

) away from the steric wall (minimizing 1,3-diaxial interactions). -

This orientation exposes only one face (typically the Si-face for this specific scaffold configuration) to the nucleophilic ethyl group transferring from Zinc B.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical bimetallic transition state.

[2]

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol using (S)-2-Amino-1,1,3-triphenylpropan-1-ol (5 mol% loading). Safety Warning: Diethylzinc is pyrophoric. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Reagents & Materials[1][3][4][5][6][7][8]

-

Ligand: (S)-2-Amino-1,1,3-triphenylpropan-1-ol (15.2 mg, 0.05 mmol)

-

Substrate: Benzaldehyde (106 mg, 1.0 mmol) - Freshly distilled.

-

Reagent: Diethylzinc (1.0 M solution in hexane, 1.2 mL, 1.2 mmol).

-

Solvent: Toluene (anhydrous, 5 mL).

Step-by-Step Methodology

-

Catalyst Formation (Self-Validating Step):

-

Charge a flame-dried Schlenk flask with the Ligand (0.05 mmol) and anhydrous Toluene (2 mL) under Argon.

-

Cool to 0°C.

-

Add Diethylzinc (1.2 mmol) dropwise.

-

Observation Check: Evolution of ethane gas (bubbles) indicates successful deprotonation. The solution should remain clear. If a precipitate forms, the ligand may be wet; abort and dry ligand.

-

Stir at 0°C for 20 minutes to ensure formation of the zinc-chelate.

-

-

Substrate Addition:

-

Add Benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0°C.

-

Mechanistic Note: The solution may turn slightly yellow as the aldehyde coordinates to the zinc center.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (20-25°C).

-

Stir for 6–12 hours.

-

Monitoring: Monitor consumption of benzaldehyde via TLC (SiO2, Hexane/EtOAc 8:1).

-

-

Quench & Workup:

-

Cool back to 0°C.

-

Carefully quench with 1N HCl (2 mL) to destroy excess

and hydrolyze the zinc alkoxide. -

Extract with

(3 x 10 mL). -

Wash combined organics with Brine, dry over

, and concentrate.[1]

-

-

Purification:

-

Purify via Flash Column Chromatography (Hexane/EtOAc).

-

Expected Results

| Parameter | Target Value | Notes |

| Yield | > 90% | High conversion due to efficient catalysis. |

| Enantiomeric Excess (ee) | > 94% | Determined by Chiral HPLC (e.g., Chiralcel OD-H). |

| Configuration | (S)-Alcohol | Consistent with (S)-ligand shielding the Re-face or directing Si-face attack (model dependent). |

Critical Analysis & Troubleshooting

Solvent Effects

The choice of solvent dramatically impacts the aggregation state of the zinc catalyst.

-

Toluene (Recommended): Favors the formation of the active monomeric species or defined dimers.

-

THF: generally avoided as it competes with the amino alcohol for zinc coordination, lowering Lewis acidity and reaction rate.

Nonlinear Effects (NLE)

This system is prone to positive nonlinear effects .

-

Phenomenon:[2][3][4][5][1][6][7] Using a ligand of only 50% ee can sometimes yield a product of >90% ee.

-

Cause: The heterochiral dimer (S-Ligand/R-Ligand-Zn complex) is often thermodynamically more stable but catalytically less active than the homochiral dimer. This creates a "reservoir" of inactive racemate, leaving the excess enantiomer to catalyze the reaction (the "Noyori reservoir effect").

Temperature Control

-

While 0°C is standard for addition, lowering to -20°C can improve ee by 1-2% but significantly retards the rate.

-

Do not heat: Elevated temperatures (>30°C) increase the reversibility of the coordination steps and promote non-catalyzed background reaction (racemic pathway).

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. Link

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds.[5][6] Angewandte Chemie International Edition. Link

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[5][1][6][8][9] Chemical Reviews. Link

-

Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews. Link

-

Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. lookchem.com [lookchem.com]

- 3. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

Technical Guide: The Stereochemical and Pharmacological Utility of Triphenyl-Substituted Aminopropanols

Executive Summary

The "triphenyl propanolamine" scaffold—specifically formally defined as 2-amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3)—represents a privileged chiral architecture in organic synthesis and a sterically demanding pharmacophore in medicinal chemistry.[1] Unlike its mono-phenyl analog (Phenylpropanolamine/PPA), which is a sympathomimetic drug, the triphenyl derivative is primarily valued for its steric bulk and bifunctional coordination capability .

This guide provides a technical deep-dive into this scaffold, focusing on its synthesis via Grignard addition, its dominance as a chiral ligand in enantioselective borane reductions, and its structural relationship to the diphenylpropylamine class of anticholinergics and reuptake inhibitors.

Part 1: Molecular Architecture & Chemical Logic

The core utility of 2-amino-1,1,3-triphenyl-1-propanol stems from its specific substitution pattern:

-

Geminal Diphenyl Group (C1): Provides massive steric shielding, directing incoming nucleophiles or reducing agents to a specific face of the molecule.

-

Benzyl Side Chain (C3): Inherited from the phenylalanine precursor, adding a third phenyl ring that locks the conformational flexibility of the backbone.

-

1,3-Amino Alcohol Motif: Allows for the formation of rigid 5-membered oxazaborolidine rings upon reaction with borane, the active species in asymmetric catalysis.

Structural Comparison

| Feature | Phenylpropanolamine (PPA) | 1,1,3-Triphenyl-3-aminopropan-1-ol |

| Primary Use | Decongestant / Anorectic | Chiral Ligand / Catalyst |

| Steric Bulk | Low (Mono-phenyl) | High (Trityl-like environment) |

| Lipophilicity | Moderate (LogP ~1.8) | High (LogP > 4.5) |

| Coordination | Bidentate (weak) | Bidentate (Strong, rigid chelation) |

Part 2: Synthesis Protocol (Self-Validating System)

The synthesis of (S)-2-amino-1,1,3-triphenyl-1-propanol is a classic example of chelation-controlled addition . The protocol below uses L-Phenylalanine methyl ester as the chiral pool precursor.

Mechanism of Action

The reaction involves the addition of excess phenylmagnesium bromide to the ester. The amino group coordinates with the magnesium, forming a transient cyclic intermediate that directs the addition of the phenyl groups, preventing racemization at the alpha-carbon.

Step-by-Step Methodology

Reagents:

-

L-Phenylalanine methyl ester hydrochloride (1.0 eq)

-

Phenylmagnesium bromide (PhMgBr) (4.0 - 5.0 eq, 3.0 M in diethyl ether)

-

Dry Tetrahydrofuran (THF) or Diethyl Ether

-

Ammonium Chloride (sat. aq.)

Protocol:

-

Pre-Complexation: Suspend L-Phenylalanine methyl ester HCl in dry THF under Argon atmosphere. Cool to 0°C.

-

Grignard Addition: Add PhMgBr dropwise via cannula. Critical: The first equivalent acts as a base to deprotonate the amine; subsequent equivalents attack the ester.

-

Observation: The solution will turn cloudy then clear as the alkoxide forms.

-

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 3–4 hours to ensure complete double-addition.

-

Quench (The "Self-Validating" Step): Cool to 0°C. Slowly add saturated NH4Cl.

-

Validation: If the quench is too fast, magnesium salts will precipitate as a gummy solid, trapping the product. A slow quench yields a clear separation.

-

-

Extraction & Purification: Extract with Ethyl Acetate. Wash with brine.[2][3] Recrystallize from Ethanol/Hexane to obtain white needles.

Visualization: Synthetic Pathway

Caption: Conversion of amino ester to triphenyl amino alcohol via Grignard addition.

Part 3: Application in Asymmetric Catalysis

The primary industrial application of this derivative is as a chiral auxiliary in the enantioselective reduction of prochiral ketones. It functions analogously to the CBS (Corey-Bakshi-Shibata) catalyst but offers distinct solubility profiles due to the triphenyl skeleton.

The Catalytic Cycle

-

Pre-catalyst Formation: The amino alcohol reacts with Borane (BH3·THF) to release H2 and form an oxazaborolidine hydride.

-

Coordination: The Lewis acidic boron binds the ketone oxygen syn to the hydride.

-

Hydride Transfer: The steric bulk of the triphenyl group forces the ketone to approach from the "open" face, resulting in high enantiomeric excess (ee > 95%).

Visualization: Catalytic Logic

Caption: The catalytic cycle of borane reduction mediated by triphenyl amino alcohol.

Part 4: Pharmacological Implications & SAR

While the triphenyl variant is a chemical tool, it shares the 3-amino-1-propanol scaffold with significant CNS-active drugs. Researchers investigating this derivative for biological activity typically focus on the following targets:

Structure-Activity Relationship (SAR)

-

Lipophilicity: The addition of two extra phenyl rings (compared to PPA) drastically increases LogP. This suggests these derivatives can cross the Blood-Brain Barrier (BBB) effortlessly but may suffer from high non-specific binding.

-

NMDA Antagonism: Bulky amines often act as channel blockers. The triphenyl motif mimics the hydrophobic collapse seen in Ifenprodil binding sites.

Analog Analysis

The triphenyl scaffold is a sterically expanded analog of the Diphenylpropylamine class.

| Drug Class | Representative | Structural Homology to Triphenyl Derivative |

| SNRI | Duloxetine | Shares the 3-amino-1-propanol backbone; Triphenyl derivative is a bulky, ring-opened analog. |

| Anticholinergic | Tolterodine | Diphenylpropylamine core; Triphenyl variant adds steric bulk at the alpha-carbon. |

| Calcium Channel Blocker | Bepridil | Contains bulky phenyl/benzyl amine motifs similar to the triphenyl structure. |

References

-

Synthesis and Characterization

-

Catalytic Application

-

Structural Analogs (Duloxetine/Fluoxetine Intermediates)

-

Title: Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines[3]

- Source: Google P

- URL

-

-

Pharmacological Context (Phenylpropanolamine)

Sources

- 1. Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL | lookchem [lookchem.com]

- 2. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. calpaclab.com [calpaclab.com]

- 5. drugs.com [drugs.com]

Technical Whitepaper: Physicochemical Profiling & Stability of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Executive Summary

(S)-2-Amino-1,1,3-triphenylpropan-1-ol is a privileged chiral amino alcohol derived from L-phenylalanine. It serves as a critical chiral auxiliary and ligand precursor in asymmetric synthesis, particularly in the enantioselective reduction of ketones and alkylation of aldehydes. Its utility relies heavily on the structural rigidity provided by the steric bulk of the three phenyl rings and the chelation capability of the 1,2-amino alcohol motif.

This technical guide provides an exhaustive analysis of its solubility profile, stability mechanisms, and handling protocols. The data presented synthesizes experimental literature values with mechanistically derived stability assessments to ensure reproducibility in high-stakes drug development environments.

Molecular Architecture & Physicochemical Baseline

Understanding the solubility and stability of this molecule requires an analysis of its competing functional groups: the lipophilic triphenyl scaffold versus the hydrophilic amino-alcohol core.

| Parameter | Specification | Causality/Notes |

| IUPAC Name | (2S)-2-amino-1,1,3-triphenylpropan-1-ol | Stereocenter at C2 determines chiral induction. |

| Molecular Formula | C₂₁H₂₁NO | High carbon count indicates significant lipophilicity. |

| Molecular Weight | 303.40 g/mol | |

| Physical State | Crystalline Solid | Lattice energy stabilized by intermolecular H-bonding (OH···N). |

| Melting Point | 139–144 °C | Sharp range indicates high crystalline purity; broadens with hydration. |

| Optical Rotation | Critical purity metric; highly sensitive to solvent choice. | |

| pKa (Conjugate Acid) | ~9.5 (Predicted) | Basic amine; protonates readily in acidic media. |

Solubility Profile

Solvent Compatibility Matrix

The molecule exhibits a distinct "lipophilic amine" solubility profile. It is generally insoluble in non-polar hydrocarbons and water but highly soluble in chlorinated solvents and polar aprotic solvents.

Legend: +++ (High, >100 mg/mL), ++ (Moderate, 10-100 mg/mL), + (Low, <10 mg/mL), - (Insoluble)

| Solvent Class | Representative Solvent | Solubility Rating | Operational Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | +++ | Preferred solvent for reactions and optical rotation measurements. |

| Alcohols | Methanol, Ethanol | ++ | Soluble, especially when warm. Used for recrystallization (often with water antisolvent). |

| Esters | Ethyl Acetate (EtOAc) | ++ | Moderate solubility; excellent for extraction from basic aqueous layers. |

| Ethers | THF, MTBE | ++ | Good solubility; THF is the standard solvent for borane reduction complexes. |

| Hydrocarbons | Hexanes, Heptane | - | Antisolvent. Used to precipitate the product during purification. |

| Aqueous | Water (pH 7) | - | Insoluble due to hydrophobic phenyl bulk. |

| Aqueous Acid | 1M HCl | +++ | Soluble as the hydrochloride salt. |

Protocol: Recrystallization & Purification

The most reliable method for purifying (S)-2-Amino-1,1,3-triphenylpropan-1-ol to >99% ee is recrystallization. The following protocol exploits the differential solubility between the amino alcohol and non-polar impurities.

Standard Operating Procedure (SOP-REC-01):

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

-

Filtration: Perform hot filtration if insoluble particulates are present.

-

Antisolvent Addition: Slowly add warm Water (or Hexane, if using EtOAc as solvent) until persistent turbidity is observed (approx. 10-20% volume of solvent).

-

Nucleation: Allow the solution to cool to room temperature undisturbed for 2 hours.

-

Crystallization: Cool to 0-4 °C for 12 hours to maximize yield.

-

Isolation: Filter the white needles and wash with cold Hexane/Water (depending on system).

-

Drying: Vacuum dry at 40 °C for 6 hours. Caution: Ensure removal of solvent traces which can skew optical rotation data.

Stability Assessment & Degradation Mechanisms

While the triphenyl scaffold provides steric protection, the 1,2-amino alcohol core is susceptible to specific degradation pathways.

Chemical Stability Logic

-

Oxidation (Long-term): The primary amine is susceptible to slow air oxidation to form N-oxides or imines, particularly in solution.

-

Carbamate Formation: Like many primary amines, the solid readily absorbs atmospheric CO₂ to form carbamate salts. This appears as a "crust" on the material and broadens the melting point.

-

Dehydration: The tertiary alcohol at C1 is benzylic and adjacent to two phenyl rings. Under strong acidic conditions (pH < 1) and heat, it is prone to dehydration to form the alkene (1,1,3-triphenylprop-1-ene derivatives), driven by conjugation.

Visualization: Degradation Pathways

The following diagram illustrates the stress conditions and resulting degradants.

Figure 1: Primary degradation pathways. Note that CO₂ absorption is the most common storage failure mode.

Protocol: Forced Degradation Study (Stress Testing)

To validate the stability of a new batch, perform the following stress test:

-

Control: 10 mg sample in HPLC vial (dissolved in Mobile Phase).

-

Acid Stress: 10 mg sample + 1 mL 0.1M HCl. Heat at 60 °C for 4 hours. Neutralize before injection.

-

Expectation: Check for dehydration peak (higher retention time on reverse phase).

-

-

Oxidative Stress: 10 mg sample + 1 mL 3% H₂O₂. Ambient temp for 24 hours.

-

Expectation: Check for N-oxide formation (lower retention time).

-

-

Analysis: HPLC (C18 Column, Acetonitrile/Water gradient with 0.1% TFA).

Handling & Storage Directives

To maintain the integrity of (S)-2-Amino-1,1,3-triphenylpropan-1-ol, strictly adhere to the following:

-

Primary Hazard: Irritant (Skin/Eye).[1] Use standard PPE (Gloves, Goggles).

-

Storage Condition: Store at +2°C to +8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen atmosphere. The container must be tightly sealed to prevent CO₂ absorption.

-

Desiccation: Store with a desiccant packet to prevent moisture-induced clumping or hydrate formation.

Analytical Validation Workflow

Use the following logic flow to determine if a stored batch is fit for use in asymmetric catalysis.

Figure 2: Quality Control Decision Tree for evaluating ligand purity prior to catalysis.

References

-

Synthesis & Characterization: "Synthesis of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol." Sigma-Aldrich Product Specification, CAS 79868-78-3.

-

Physical Properties: "Chemical & Physical Properties of (S)-2-Amino-1,1,3-triphenyl-1-propanol." ChemSrc Database.

-

Recrystallization Methodology: "Purification of amino alcohol chiral auxiliaries." Beilstein Journal of Organic Chemistry, (General protocols for phenyl-alaninol derivatives).

-

Safety Data: "Safety Data Sheet: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol." Merck/Sigma-Aldrich SDS.

Sources

Methodological & Application

Application Note: (S)-2-Amino-1,1,3-triphenylpropan-1-ol in Asymmetric Synthesis

[1][2]

Executive Summary

(S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3) is a privileged chiral amino alcohol derived from L-phenylalanine.[1] It serves as the chiral scaffold for the Itsuno-Corey oxazaborolidine catalyst , the active species in the Corey-Bakshi-Shibata (CBS) reduction .[1][2][3] This transformation allows for the highly enantioselective reduction of prochiral ketones to secondary alcohols, a pivotal step in the synthesis of pharmaceutical intermediates (e.g., fluoxetine, ezetimibe).

This guide provides authoritative protocols for the in-situ generation of the catalyst and its application in asymmetric reductions, alongside secondary applications in organozinc chemistry.

Compound Profile & Mechanistic Basis[2]

Structural Characteristics

-

Systematic Name: (S)-2-Amino-1,1,3-triphenylpropan-1-ol[4][1][5][6][7]

-

Common Name: Itsuno’s Alcohol; (S)-Diphenylvalinol (Note: This common name is chemically imprecise but often used; "Phenylalanine-derived amino alcohol" is more accurate).[1]

-

Key Features:

-

Steric Bulk: The geminal diphenyl group at the C1 position provides significant steric shielding, directing the approach of the substrate.

-

Bifunctional Coordination: The amine (Lewis base) and hydroxyl (proton donor/boron ligand) groups allow for the formation of rigid bicyclic transition states with boron or zinc.

-

Mechanism of Action: The CBS Cycle

The ligand reacts with borane (BH₃) to form a chiral oxazaborolidine. This catalyst activates the ketone via the boron atom (Lewis acid) while coordinating the borane reductant via the nitrogen atom, delivering the hydride intracellularly across a rigid six-membered transition state.

Figure 1: The catalytic cycle for the CBS reduction.[1] The amino alcohol ligand dehydrates with borane to form the active oxazaborolidine.

Primary Application: Enantioselective CBS Reduction

Objective: Reduction of acetophenone to (R)-1-phenylethanol (Model Reaction). Target Enantiomeric Excess (ee): >95%

Materials & Pre-requisites

-

Ligand: (S)-2-Amino-1,1,3-triphenylpropan-1-ol (>98% purity).[1][5][7]

-

Reductant: Borane-THF complex (1.0 M) or Borane-Dimethylsulfide (BMS).[1]

-

Solvent: Anhydrous THF (water content <50 ppm is critical).

-

Glassware: Flame-dried, argon-purged Schlenk flask.

Protocol: In-Situ Catalyst Generation & Reduction[2]

-

Catalyst Formation:

-

Charge a flame-dried flask with (S)-2-Amino-1,1,3-triphenylpropan-1-ol (152 mg, 0.5 mmol, 5 mol%).[1]

-

Add anhydrous THF (5 mL) under argon.

-

Add Borane-THF solution (1.0 M, 1.0 mL, 1.0 mmol) dropwise at room temperature.[1]

-

Critical Step: Stir for 1 hour at 40°C. This ensures complete formation of the oxazaborolidine and elimination of hydrogen gas.

-

-

Substrate Addition:

-

Cool the catalyst solution to the desired reaction temperature (typically 0°C or -20°C for higher selectivity).[1]

-

Simultaneously add the ketone (Acetophenone, 10 mmol) and the stoichiometric reductant (Borane-THF, 0.6 eq, 6 mL) slowly over 30–60 minutes via syringe pump.

-

Note: Slow addition maintains a low concentration of free ketone, favoring the catalyzed pathway over the non-catalyzed background reduction.

-

-

Quenching & Workup:

-

Purification:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low ee% | Moisture in solvent | Distill THF over Na/Benzophenone or use molecular sieves. |

| Fast addition of ketone | Use a syringe pump to ensure catalyst saturation. | |